![molecular formula C23H22N4O4 B2466680 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 941876-72-8](/img/structure/B2466680.png)

2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

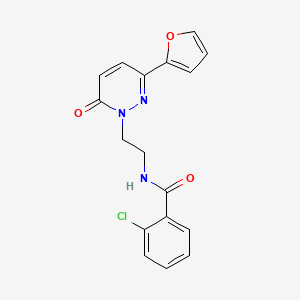

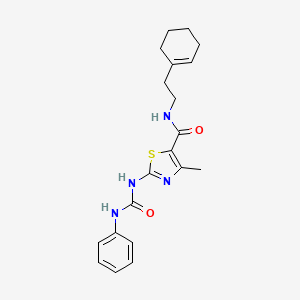

2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, similar in structure to the compound , has focused on synthesizing novel Co(II) and Cu(II) coordination complexes. These studies have shown that the coordination of these complexes involves amide O and pyrazole N atoms, leading to the formation of supramolecular architectures through hydrogen bonding interactions. Notably, these complexes exhibited significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related diseases or in the development of antioxidant agents (Chkirate et al., 2019).

Antimicrobial Agents

Derivatives of acetamide pyrazolone, structurally related to the compound of interest, have been synthesized and tested for their antimicrobial properties. These compounds have shown promise as potential antimicrobial agents against various microorganisms. This suggests that structurally similar compounds, including the one , could be explored for their antimicrobial efficacy, potentially leading to new treatments for infections (Aly et al., 2011).

Molecular Docking and Computational Studies

The synthesis and characterization of novel compounds, including acetamide derivatives, have been accompanied by computational studies to understand their interactions at the molecular level. These studies, involving molecular docking and density functional theory (DFT) calculations, provide insights into the potential biological activities of these compounds. Such computational analyses can predict the binding affinity and stability of compounds with biological targets, indicating potential applications in drug design and development (Sebhaoui et al., 2020).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of crystalline acetamide structures have revealed their potential for use in photonic devices. These studies underscore the importance of understanding the optical behavior of acetamide derivatives in static and dynamic cases, paving the way for their application in optical switches, modulators, and other optical energy applications (Castro et al., 2017).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it may influence pathways involving phenyl ring-containing proteins or enzymes .

Pharmacokinetics

The compound’s metabolism and excretion are likely to be influenced by these groups as well .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the dimethoxyphenyl group may be susceptible to demethylation under certain conditions, potentially altering the compound’s activity .

Properties

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-15-6-4-5-7-17(15)24-22(28)14-26-10-11-27-19(23(26)29)13-18(25-27)16-8-9-20(30-2)21(12-16)31-3/h4-13H,14H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSOXHYFFGVEOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2466601.png)

![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2466604.png)

![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)

![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)

![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)